molecular formula C10H12N2O2S B14496270 N-(Phenylcarbamothioyl)-L-alanine CAS No. 65428-88-8

N-(Phenylcarbamothioyl)-L-alanine

Cat. No.: B14496270
CAS No.: 65428-88-8
M. Wt: 224.28 g/mol
InChI Key: NMMPDIONFGOBEY-ZETCQYMHSA-N
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Description

N-(Phenylcarbamothioyl)-L-alanine is a thiourea derivative combining a phenylcarbamothioyl group with the amino acid L-alanine.

Properties

CAS No.

65428-88-8

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

(2S)-2-(phenylcarbamothioylamino)propanoic acid

InChI

InChI=1S/C10H12N2O2S/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1

InChI Key

NMMPDIONFGOBEY-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=S)NC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC(=S)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylcarbamothioyl)-L-alanine typically involves the reaction of L-alanine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amino group of L-alanine on the isothiocyanate group, leading to the formation of the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamothioyl)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(Phenylcarbamothioyl)-L-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Phenylcarbamothioyl)-L-alanine involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(Phenylcarbamothioyl) Benzamide Derivatives

  • Structure : Features a benzamide core instead of L-alanine.
  • Key Findings :
    • Nitro substituents on the phenyl ring enhance cytotoxicity compared to methyl groups due to stronger electron-withdrawing effects .
    • Electronic effects dominate over lipophilic properties in determining biological activity .
  • Contrast: Replacing benzamide with L-alanine may improve solubility or alter target specificity due to the amino acid’s zwitterionic nature.

N-(3-Indolylacetyl)-L-alanine

  • Structure : Substituted with an indolylacetyl group instead of phenylcarbamothioyl.
  • Key Findings: Acts as a metabolite biomarker in non-small cell lung cancer (NSCLC), with low levels correlating with better progression-free survival (PFS) in chemoimmunotherapy .
  • Contrast : The indole moiety may engage in π-π stacking interactions, while the thiourea group in N-(Phenylcarbamothioyl)-L-alanine could enhance metal coordination or hydrogen bonding.

N-Methylalanine

  • Structure: Simple methyl substitution on the alanine amino group.
  • Key Findings :
    • Classified as an alanine derivative with applications in peptide synthesis and metabolic studies .

N-Phthalyl-L-alanine

  • Structure : Contains a phthalyl protecting group.
  • Key Findings: Used in peptide synthesis to block the amino group during solid-phase reactions .
  • Contrast : The phthalyl group is hydrolytically labile, whereas the phenylcarbamothioyl group may offer greater stability or distinct reactivity.

N-Carbamoyl-β-alanine

  • Structure : Carbamoyl group on β-alanine (a positional isomer of L-alanine).
  • Contrast : The β-position and carbamoyl group (vs. thiourea) may influence enzyme recognition or metabolic stability.

Data Tables Summarizing Comparative Analysis

Compound Core Structure Key Substituent Biological Activity Key Reference
This compound L-Alanine + thiourea Phenylcarbamothioyl Hypothesized anticancer activity
N-(Phenylcarbamothioyl) benzamide Benzamide + thiourea Nitro/methyl substituents Cytotoxic (nitro > methyl)
N-(3-Indolylacetyl)-L-alanine L-Alanine + indolylacetyl 3-Indolylacetyl NSCLC prognosis biomarker
N-Methylalanine L-Alanine + methyl Methyl Peptide synthesis
N-Phthalyl-L-alanine L-Alanine + phthalyl Phthalyl Protecting group in synthesis

Research Findings and Implications

  • Electronic Effects : Substituents like nitro groups enhance cytotoxicity in thiourea derivatives, suggesting that this compound could be optimized via electron-withdrawing groups .
  • Biomarker Potential: Structural analogs like N-(3-Indolylacetyl)-L-alanine highlight the role of amino acid derivatives in clinical diagnostics, though the thiourea group may confer distinct interactions .
  • Synthetic Utility: Derivatives like N-phthalyl-L-alanine demonstrate the importance of protecting groups, whereas the phenylcarbamothioyl group in the target compound may offer novel reactivity in drug design .

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